N,N-Diethyl-2-methylbenzamide

描述

Molecular Formula

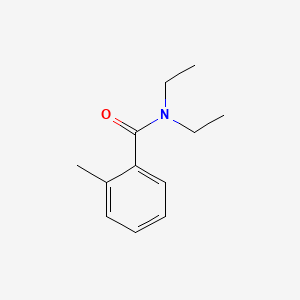

This compound has the molecular formula C₁₂H₁₇NO , corresponding to a molecular weight of 191.27 g/mol . The formula reflects:

Structural Isomerism

The compound exhibits positional isomerism due to variable placement of the methyl group on the benzene ring:

| Isomer Type | CAS Number | IUPAC Name |

|---|---|---|

| Ortho (2-methyl) | 2728-04-3 | This compound |

| Meta (3-methyl) | 134-62-3 | N,N-diethyl-3-methylbenzamide |

| Para (4-methyl) | 2728-05-4 | N,N-diethyl-4-methylbenzamide |

Additionally, functional group isomerism is not observed in this compound, as the carboxamide group remains invariant. The ortho isomer’s structure is further distinguished by its SMILES notation : CCN(CC)C(=O)C1=CC=CC=C1C, which specifies the methyl group’s position.

Synonymous Designations in Chemical Databases and Regulatory Frameworks

This compound is cataloged under multiple synonymous designations across chemical databases and regulatory systems:

Common Synonyms

Regulatory and Database Identifiers

These identifiers ensure precise cross-referencing in academic research, regulatory documentation, and industrial safety databases. The compound is also recognized in the human exposome , reflecting its detection in biological systems despite lacking natural occurrence.

Structural Comparison of this compound Isomers

属性

IUPAC Name |

N,N-diethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-4-13(5-2)12(14)11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUYQDJOFVBGZID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=CC=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865298 | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2728-04-3, 26545-51-7 | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2728-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N,N-diethylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002728043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N,N-diethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545517 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-DETA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405380 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N-Diethyl-2-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-N,N-DIETHYLBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9J26R98VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Process Design

The fixed-bed method (Patent CN101362707A) involves a one-step synthesis where 3-methylbenzoic acid reacts with diethylamine under a solvent system to form a 3-methylbenzoic acid–diethylamine salt complex . This intermediate undergoes continuous dehydration in a catalytic fixed bed, followed by solvent recovery and vacuum distillation to isolate pure DEET.

The reaction proceeds via:

Key catalysts include calcium hydroxide–phosphatic rock supported on activated carbon, which enhances dehydration efficiency.

Process Parameters and Optimization

Optimal conditions derived from 327 experimental trials (Table 1) highlight:

Under these conditions, the method achieves 99.84% molar conversion , 98.92% selectivity , and 96.12% single-pass yield . The continuous design reduces waste generation (∼5% byproducts) and enables catalyst recycling for >10 cycles without significant activity loss.

Amidation Reaction with m-Methylbenzoyl Chloride

Stepwise Synthesis and Purification

Patent CN101914034A describes a batch process where m-methylbenzoyl chloride reacts with diethylamine in a benzene–water emulsion, using sodium hydroxide to neutralize HCl byproducts. Post-reaction washing and vacuum distillation yield DEET with 98% purity.

Key steps:

Performance and Limitations

This method avoids high-temperature steps but requires careful pH control to prevent hydrolysis. Yields are slightly lower (∼95%) due to solvent losses and emulsion challenges. The use of benzene raises environmental and safety concerns, though its recovery rate exceeds 90%.

Comparative Analysis of Methods

Efficiency and Cost Considerations

Recent Advances and Innovations

Recent patents (2020–2025) focus on:

化学反应分析

Types of Reactions: N,N-Diethyl-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the amide group to an amine group.

Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products:

Oxidation: Formation of 2-methylbenzoic acid.

Reduction: Formation of N,N-diethyl-2-methylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

科学研究应用

Insect Repellent Activity

Efficacy Against Mosquitoes

N,N-Diethyl-2-methylbenzamide has been shown to be an effective repellent against various mosquito species, including Anopheles gambiae and Aedes aegypti. A study comparing the new repellent brand TRIG (containing 15% this compound) with DEET indicated that TRIG provided complete protection against Anopheles gambiae at a dosage of 1.25 g, compared to 0.75 g for DEET . In field tests, both repellents achieved over 90% protection against An. arabiensis and Culex quinquefasciatus, demonstrating comparable efficacy .

Comparison with Other Repellents

Research has highlighted that formulations containing this compound can offer similar or superior protection compared to traditional repellents like DEET. For instance, Advanced Odomos cream (12% N,N-Diethyl-benzamide) was tested against mosquitoes and found to provide 100% protection for up to 11 hours against Anopheles stephensi and about 6 hours against Aedes aegypti . This suggests that this compound is not only effective but also potentially safer due to lower reported adverse reactions.

Drug Delivery Systems

Enhancing Dermal and Transdermal Delivery

This compound has been explored for its ability to enhance the dermal and transdermal delivery of various drugs. Its chemical properties allow it to act as a penetration enhancer, facilitating the absorption of therapeutic agents through the skin . This application is particularly relevant in developing formulations for vaccines and other medications that require efficient skin absorption.

Synthesis and Production

Methods of Synthesis

The synthesis of this compound can be achieved through various methods, including one-step processes involving m-methyl benzoic acid and diethylamine under controlled conditions . These methods aim to improve yield and reduce waste by optimizing reaction parameters such as temperature and pressure.

| Synthesis Method | Key Features |

|---|---|

| One-step synthesis | High conversion ratio, good selectivity |

| Fixed bed catalytic reaction | Continuous production with reduced environmental impact |

作用机制

The primary mechanism by which N,N-Diethyl-2-methylbenzamide exerts its insect-repellent effects is through interference with the olfactory receptors of insects. The compound disrupts the normal functioning of these receptors, making it difficult for insects to locate their hosts. Additionally, it may inhibit cholinesterase enzymes, further contributing to its repellent properties .

相似化合物的比较

Structural Isomers: Positional Methyl Substitution

- N,N-Diethyl-3-methylbenzamide (DEET): The 3-methyl isomer (DEET) is a well-studied insect repellent.

- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide : Features an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, N,N-Diethyl-2-methylbenzamide lacks such functional groups, limiting its utility in chelation-assisted reactions .

Substituent-Driven Functional Differences

- N-(9,10-Dioxoanthracen-1-yl)-2-methylbenzamide: Incorporates an anthraquinone moiety, enabling π-π interactions and redox activity. This contrasts with this compound’s simpler structure, which is more suited for hydrophobic interactions in protein binding .

Physicochemical Properties

Table 1: Key Physicochemical Parameters

生物活性

N,N-Diethyl-2-methylbenzamide, commonly known as DEET, is a widely used insect repellent with significant biological activity. This article explores its mechanisms of action, efficacy against various insect species, pharmacokinetics, and potential health effects based on diverse research findings.

Target of Action:

DEET primarily targets the nervous system of insects. It functions as an insect repellent by inhibiting the enzyme acetylcholinesterase (AChE) , which is crucial for neurotransmission in both insects and mammals. By blocking AChE activity, DEET disrupts normal neuronal function, leading to a repellent effect against biting insects such as mosquitoes and ticks.

Mode of Action:

DEET acts as a competitive inhibitor for cholinesterase enzymes. This inhibition reduces the breakdown of acetylcholine, resulting in increased levels of this neurotransmitter, which disrupts normal signaling pathways in insects.

Efficacy Against Insect Species

Research has demonstrated varying effectiveness of DEET against different mosquito species. A comparative study indicated that the estimated skin dose required for a 95% reduction in biting by Aedes aegypti was approximately 2.3 × 10⁻² μmol/cm² , while for Anopheles albimanus, it was significantly higher at 12 × 10⁻² μmol/cm² . This suggests that while DEET is effective against many mosquito species, its efficacy can vary considerably.

Table 1: Efficacy of DEET Against Different Mosquito Species

| Mosquito Species | Estimated Dose for 95% Bite Reduction (μmol/cm²) |

|---|---|

| Aedes aegypti | 2.3 × 10⁻² |

| Anopheles albimanus | 12 × 10⁻² |

Pharmacokinetics

DEET exhibits rapid skin penetration and extensive biodistribution in both humans and animals. Studies indicate that after application, DEET is quickly absorbed and metabolized, with elimination appearing to be complete within a short period. The compound is not naturally occurring in humans and is primarily found in individuals exposed to it through environmental or occupational means .

Case Studies and Research Findings

-

Field Studies on Repellency:

A study evaluated the effectiveness of a new formulation containing DEET against Anopheles gambiae and Aedes aegypti. Results showed that TRIG (15% N,N-Diethyl Benzamide) provided complete protection against Anopheles gambiae when applied at 1.25 g , compared to DEET's requirement of 0.75 g for similar efficacy . -

In Vitro Studies:

In vitro tests have shown that various analogs of DEET exhibit differing levels of repellency against mosquito species. Some compounds were found to be more effective than DEET itself, indicating potential for developing new repellents with enhanced efficacy . -

Developmental Toxicity Studies:

Toxicological assessments have indicated that while DEET does not exhibit significant developmental effects at lower doses, higher doses can lead to increased mortality in animal models . These findings highlight the importance of dosage in evaluating safety profiles.

常见问题

Q. What are the standard laboratory protocols for synthesizing N,N-Diethyl-2-methylbenzamide?

- Methodological Answer : The synthesis typically involves reacting 2-methylbenzoic acid with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by coupling with diethylamine in dichloromethane (CH₂Cl₂) under basic conditions (e.g., pyridine). Purification via column chromatography or recrystallization yields the final product . Key parameters include stoichiometric control (1:1.2 molar ratio of acid to diethylamine) and reaction time (1–3 hours at room temperature).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity, FT-IR to confirm amide C=O stretching (~1650 cm⁻¹), and mass spectrometry (EI-MS) for molecular ion validation. For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves bond angles and dihedral angles, ensuring structural accuracy.

Q. What biological assays are suitable for evaluating this compound's insect-repellent properties?

- Methodological Answer : Conduct olfactometry trials to test repellency against target insects (e.g., Aedes aegypti). Measure dose-response curves using WHO-recommended protocols, with DEET as a positive control. Physiological effects (e.g., neurotoxicity) can be assessed via electrophysiological recordings or enzyme inhibition assays (e.g., acetylcholinesterase activity) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for this compound under green chemistry principles?

- Methodological Answer : Replace SOCl₂ with oxalyl chloride (less toxic) for acid chloride formation. Use solvent-free conditions or switch to biodegradable solvents (e.g., cyclopentyl methyl ether). Catalytic methods, such as immobilized lipases or microwave-assisted synthesis, reduce energy consumption and improve atom economy .

Q. What strategies resolve contradictions in solubility data for this compound across solvents?

- Methodological Answer : Perform Hansen solubility parameter (HSP) analysis to correlate solubility with solvent polarity. Use dynamic light scattering (DLS) to detect micelle formation in polar aprotic solvents (e.g., DMF). Cross-validate with computational COSMO-RS models to predict solvent-solute interactions .

Q. How can computational chemistry aid in predicting the metabolic pathways of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate reaction energies for hydrolysis or oxidation pathways. Molecular docking simulations (e.g., CYP450 enzymes) identify potential metabolic sites. Validate predictions with LC-MS/MS analysis of in vitro liver microsome assays .

Q. What experimental designs minimize degradation during long-term stability studies of this compound?

- Methodological Answer : Store samples in amber vials under inert gas (N₂/Ar) at −20°C. Monitor stability via accelerated aging tests (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Add antioxidants (e.g., BHT) or UV stabilizers if photodegradation is observed .

Data Analysis and Interpretation

Q. How should researchers interpret conflicting bioassay results between this compound and its analogs?

- Methodological Answer : Apply QSAR models to correlate structural variations (e.g., substituent electronegativity, steric bulk) with bioactivity. Use ANOVA to identify statistically significant differences in repellency or toxicity across analogs. Cross-reference with crystallographic data (e.g., ) to assess conformational impacts.

Q. What advanced techniques validate hydrogen-bonding interactions in this compound complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。